Product packaging for 6-Hydroxy-3-oxa-caproic acid(Cat. No.:)

6-Hydroxy-3-oxa-caproic acid

Cat. No.: B8620312
M. Wt: 134.13 g/mol
InChI Key: WKNKVOFDKCLKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3-oxa-caproic acid (C5H10O4) is a chemical compound of interest in pharmaceutical and analytical research. It has been identified as a reaction product formed between the active pharmaceutical ingredient 6-aminocaproic acid and the excipient sorbitol in concentrated oral solution formulations . This finding highlights its significance in drug-excipient compatibility studies, where understanding and quantifying such impurities is critical for ensuring drug stability and safety in accordance with ICH guidelines . Researchers utilize this compound for impurity profiling, method development, and stability testing to monitor degradation pathways in pharmaceutical formulations. As a heteroatom-containing hydroxy acid, it may also serve as a building block or intermediate in organic synthesis and the preparation of more complex chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B8620312 6-Hydroxy-3-oxa-caproic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

2-(3-hydroxypropoxy)acetic acid

InChI

InChI=1S/C5H10O4/c6-2-1-3-9-4-5(7)8/h6H,1-4H2,(H,7,8)

InChI Key

WKNKVOFDKCLKRT-UHFFFAOYSA-N

Canonical SMILES

C(CO)COCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy 3 Oxa Caproic Acid

Established Chemical Synthesis Pathways for Related Hydroxy- and Oxo-Acids

Strategies for Introducing Hydroxyl Functionalities in Carboxylic Acid Chains

The introduction of a hydroxyl group onto a carboxylic acid chain can be achieved through various synthetic methods. One common approach involves the reduction of a corresponding keto acid. For instance, a 6-oxo-3-oxa-caproic acid precursor could be selectively reduced to the desired 6-hydroxy derivative.

Another strategy is the hydroxylation of a C-H bond, although achieving regioselectivity at the 6-position can be challenging. More controlled methods often start with precursors that already contain a functional group that can be converted to a hydroxyl group. For example, the hydrolysis of a 6-halo-3-oxa-caproic acid ester followed by acidification would yield the target molecule.

A plausible synthetic route to a related compound, 2-(2-hydroxyethoxy)acetic acid, involves the reaction of bromoacetic acid with ethylene glycol. A similar Williamson ether synthesis approach could be envisioned for 6-Hydroxy-3-oxa-caproic acid, as will be discussed in the following section.

Approaches for Ether Linkage Formation within Carbon Chains

The Williamson ether synthesis is a robust and widely used method for forming ether linkages. wikipedia.orgmasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org To synthesize this compound, one could react the sodium salt of 3-hydroxypropionic acid with 3-chloro-1-propanol.

Alternatively, a more convergent approach would involve the reaction of sodium glycolate (derived from glycolic acid) with 1-chloro-3-hydroxypropane. The choice of reactants would depend on their commercial availability and reactivity.

Below is an interactive data table summarizing potential Williamson ether synthesis strategies for this compound.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)BaseSolventTypical Conditions
Sodium 3-hydroxypropanoate3-Chloro-1-propanol-DMF80-100 °C, 12-24 h
Sodium salt of ethylene glycolEthyl 4-chlorobutanoate-THFReflux, 8-16 h
Sodium 2-(2-hydroxyethoxy)acetateMethyl bromoacetate-Acetonitrile (B52724)60-80 °C, 6-12 h

Chiral Synthesis Techniques Applicable to Hydroxy-Oxa-Carboxylic Acids

The synthesis of enantiomerically pure this compound would require the use of chiral synthesis techniques. Since the hydroxyl group is at a stereocenter, its controlled formation is crucial.

One approach is to start with a chiral building block. For example, enantiomerically pure (R)- or (S)-3-chloropropane-1,2-diol could be used as a starting material. Reaction with a suitable C3 carboxylic acid synthon via Williamson ether synthesis would establish the stereochemistry at the C6 position.

Another strategy involves the asymmetric reduction of a prochiral ketone precursor, 6-oxo-3-oxa-caproic acid. Chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal complexes (e.g., Ru-BINAP), can provide high enantioselectivity.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.

Enzymatic Reduction and Oxidation Reactions for Hydroxy- and Oxo-Acids

Enzymes, particularly oxidoreductases, are well-suited for the synthesis of hydroxy and oxo acids. For instance, a keto-reductase could be employed for the asymmetric reduction of 6-oxo-3-oxa-caproic acid to yield a specific enantiomer of the target molecule. These enzymes often exhibit high enantio- and regioselectivity.

Conversely, the selective oxidation of a diol precursor could also be a viable route. For example, the enzymatic oxidation of a diol containing an ether linkage could potentially yield the corresponding hydroxy acid. Aldolases are another class of enzymes that can be used to form carbon-carbon bonds and introduce hydroxyl groups in a stereocontrolled manner, which could be applied to build the backbone of the target molecule. nih.gov

Microbial Fermentation Approaches for Organic Acid Production

Microbial fermentation is a powerful tool for the production of a wide range of organic acids. While there are no specific reports on the microbial production of this compound, engineered microorganisms could potentially be developed for its synthesis. This would involve designing a metabolic pathway that utilizes simple carbon sources to produce the target molecule.

This could involve the heterologous expression of genes encoding for enzymes capable of performing the necessary hydroxylation and ether formation steps. The production of various functionalized organic acids through microbial fermentation has been demonstrated, suggesting the feasibility of this approach for novel compounds like this compound.

Below is an interactive data table summarizing potential biocatalytic approaches for the synthesis of this compound.

Biocatalytic ApproachEnzyme ClassSubstratePotential ProductKey Advantages
Asymmetric ReductionKeto-reductase6-Oxo-3-oxa-caproic acid(R)- or (S)-6-Hydroxy-3-oxa-caproic acidHigh enantioselectivity, mild conditions
Selective OxidationAlcohol Dehydrogenase/Oxidase1,4-Butanediol derivative with an ether linkageThis compoundHigh regioselectivity
C-C Bond FormationAldolaseGlycolaldehyde and a C4 keto-acid derivativePrecursor to this compoundStereocontrolled C-C bond formation
Microbial FermentationEngineered E. coli or S. cerevisiaeGlucose or other simple sugarsThis compoundSustainable production from renewable feedstocks

Enzyme Engineering for Specificity and Yield in Organic Acid Synthesis

The biocatalytic production of specialized organic acids is a rapidly advancing field, driven by the need for sustainable and highly selective chemical manufacturing. Enzyme engineering plays a pivotal role in developing biocatalysts with desired properties for synthesizing complex molecules that are challenging to produce via traditional chemical methods. While the direct enzymatic synthesis of this compound is not prominently documented, the strategies used for other organic acids provide a clear blueprint for its potential biocatalytic production.

Key enzyme classes, such as Carboxylic Acid Reductases (CARs) and P450 monooxygenases, are primary targets for engineering. CARs, for instance, are versatile enzymes that catalyze the reduction of a wide array of carboxylic acids to their corresponding aldehydes. This transformation is a critical step in multi-enzyme cascade reactions that can build complex molecules. The catalytic cycle of CARs involves the ATP-dependent activation of the carboxylic acid to an acyl-adenylate intermediate, which is then reduced in an NADPH-dependent manner.

To adapt these enzymes for the synthesis of a specific target like an oxa-acid, researchers employ two main strategies:

Directed Evolution: This method involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved activity, specificity, or stability. This approach mimics natural evolution in a laboratory setting and does not require detailed knowledge of the enzyme's structure or mechanism.

Rational Design: This strategy relies on the known three-dimensional structure of the enzyme. Scientists use computational modeling to predict how specific changes to the amino acid sequence, particularly in the active site, will affect substrate binding and catalysis. Site-directed mutagenesis is then used to create these specific changes.

A significant challenge in using enzymes like CARs is their dependence on expensive cofactors such as ATP and NADPH. Consequently, enzyme engineering efforts are often coupled with the development of cofactor regeneration systems within the host microorganism or in a cell-free setup to make the process economically viable.

The enzymatic synthesis of ether linkages, a key feature of this compound, is particularly challenging as the responsible enzymes are not well-suited for synthesis and their mechanisms are often irreversible. wikipedia.org However, the advancement of protein engineering continues to push the boundaries of what is possible in biocatalysis, opening potential future pathways for the efficient and specific synthesis of unique oxa-acids.

Table 1: Enzyme Engineering Strategies for Organic Acid Synthesis

Engineering StrategyDescriptionPrimary GoalExample Enzyme Property Targeted
Directed EvolutionInvolves random mutagenesis followed by high-throughput screening to identify improved enzyme variants.Enhance enzyme function without prior knowledge of its structure.Increased catalytic activity (yield), altered substrate specificity, improved thermal stability.
Rational DesignUtilizes knowledge of the enzyme's 3D structure and active site to make specific, targeted mutations.Precisely modify enzyme properties based on mechanistic understanding.Altered substrate specificity, enhanced enantioselectivity, removal of product inhibition.
Cofactor EngineeringModifying the enzyme or the host system to improve the efficiency or regeneration of required cofactors (e.g., ATP, NADPH).Reduce process costs and improve overall reaction efficiency.Switching cofactor dependency (e.g., NADPH to NADH), creating efficient in-vivo regeneration cycles.

Exploration of this compound Derivatives

The bifunctional nature of this compound, possessing both a terminal hydroxyl group and a carboxylic acid group, makes it a versatile platform molecule for chemical derivatization. These modifications can be used to create a wide range of molecules with tailored properties for various applications.

Esterification and Etherification Reactions

The two primary functional groups of this compound allow for straightforward esterification and etherification reactions.

Esterification: The carboxylic acid moiety can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using activating agents. google.comgoogle.com This process is fundamental for creating derivatives such as methyl, ethyl, or more complex esters, which can alter the molecule's solubility, volatility, and reactivity. For instance, esterification with a long-chain alcohol would increase its lipophilicity.

Etherification: The terminal hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or aryl groups at the 6-position, further modifying the molecule's chemical properties.

These reactions can be performed using traditional chemical methods or, increasingly, with biocatalysts to improve selectivity and reduce the use of harsh reagents.

Table 2: Potential Derivatives of this compound via Esterification and Etherification

Reaction TypeReactantResulting DerivativePotential Change in Property
EsterificationMethanol (CH₃OH)Methyl 6-hydroxy-3-oxa-caproateIncreased volatility, suitable for gas chromatography
EsterificationPolyethylene (B3416737) Glycol (PEG)PEGylated 3-oxa-caproate esterIncreased water solubility, potential for biomedical use
EtherificationMethyl Iodide (CH₃I)6-Methoxy-3-oxa-caproic acidBlocks the hydroxyl group from further reactions
EtherificationBenzyl Bromide (BnBr)6-Benzyloxy-3-oxa-caproic acidAdds a bulky, hydrophobic protecting group

Derivatives for Advanced Material Science Applications

Molecules like this compound are valuable monomers for creating novel polymers. rsc.org As an A-B type monomer, it can undergo self-condensation via polyesterification to produce a polyester with a repeating ether linkage in its backbone.

The presence of the ether bond is expected to impart distinct properties to the resulting polymer compared to polyesters derived from simple hydroxy acids, such as poly(6-hydroxyhexanoate). The C-O-C ether bond is more flexible than a C-C bond, which would likely result in a polymer with a lower glass transition temperature and increased elasticity. Furthermore, the ether oxygen can form hydrogen bonds with water, potentially increasing the polymer's hydrophilicity and altering its degradation profile.

These characteristics make such "poly(ether-ester)s" attractive candidates for various advanced applications:

Biodegradable Plastics: As an alternative to petroleum-based polymers, offering potentially tunable degradation rates. google.com

Biomedical Materials: The enhanced flexibility and hydrophilicity could be advantageous for creating soft tissue engineering scaffolds, drug delivery systems, or absorbable sutures. nih.govnih.gov

Hydrogels: Copolymers incorporating this monomer could be used to form hydrogels with specific swelling properties for agricultural or biomedical use.

Research on polyesters derived from functionalized α-hydroxy acids shows that incorporating different chemical groups allows for extensive manipulation of the final material's properties, including functionalization, crosslinking, and stimulus-responsiveness. nih.gov

Structural Modifications for Probing Biological Interactions

The unique structure of this compound makes it an interesting scaffold for designing molecular probes to study biological systems. By modifying its structure, researchers can create tools to investigate enzyme mechanisms, map metabolic pathways, or identify protein-ligand interactions. mdpi.com

Key strategies for converting the molecule into a biological probe include:

Attachment of Reporter Tags: The hydroxyl or carboxyl group can serve as a handle to attach fluorescent dyes, biotin, or other reporter molecules. These tagged derivatives would allow for the visualization of the molecule's uptake and localization within cells or for use in affinity-based purification of binding partners.

Metabolic Blocking: Introducing modifications that resist enzymatic degradation can help elucidate metabolic pathways. For example, replacing a hydrogen atom with fluorine can block oxidation at that site, causing metabolic intermediates to accumulate and be identified.

Isotopic Labeling: Synthesizing the molecule with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) allows its fate to be traced in biological systems using techniques like mass spectrometry or NMR. This is a powerful method for quantitative metabolic flux analysis. biorxiv.org

The ether linkage in this compound makes it a structural analog of certain fatty acids or other endogenous metabolites. This similarity could be exploited to design competitive inhibitors for enzymes involved in lipid metabolism or other pathways, with the ether bond providing greater metabolic stability than a corresponding ester or alkyl chain. researchgate.net

Metabolic Pathways and Biotransformations of 6 Hydroxy 3 Oxa Caproic Acid

Bacterial Metabolism of Related Hexanoic Acid Derivatives

Bacteria possess diverse metabolic capabilities, including the degradation of a wide range of organic compounds. The metabolism of 6-Hydroxy-3-oxa-caproic acid in bacteria would likely involve initial recognition and transport into the cell, followed by enzymatic modification. Key to its degradation would be the cleavage of the ether bond and the oxidation of the terminal hydroxyl group and the carboxylic acid moiety.

Omega-oxidation is a crucial metabolic pathway in some microorganisms for the degradation of alkanes and fatty acids. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a straight-chain fatty acid. In the context of hexanoic acid, a six-carbon carboxylic acid, omega-oxidation would introduce a hydroxyl group at the C6 position, forming 6-hydroxyhexanoic acid.

While this compound already possesses a hydroxyl group, the principles of omega-oxidation are relevant. The initial step in the omega-oxidation of a fatty acid is catalyzed by a monooxygenase, often a cytochrome P450-dependent enzyme, which hydroxylates the terminal methyl group. This is followed by successive oxidations by alcohol dehydrogenase and aldehyde dehydrogenase to yield a dicarboxylic acid.

Alkane-utilizing strains of Pseudomonas have been shown to omega-oxidize hexanoate (B1226103) to 6-hydroxyhexanoate (B1236181). i4kids.orgresearchgate.net This initial hydroxylation is a critical step that prepares the molecule for further degradation.

Following the initial oxidation steps, the resulting dicarboxylic acid can be further metabolized. In the case of hexanoic acid, omega-oxidation ultimately leads to the formation of adipic acid (a six-carbon dicarboxylic acid). i4kids.orgresearchgate.net Adipic acid can then enter central metabolic pathways, such as the β-oxidation pathway, to be broken down into smaller molecules for energy production.

Microbial systems have been engineered for the production of adipic acid from 6-hydroxyhexanoic acid. For example, recombinant Escherichia coli expressing 6-hydroxyhexanoate dehydrogenase and 6-oxohexanoate (B1234620) dehydrogenase can convert 6-hydroxyhexanoic acid into adipic acid. nih.gov This demonstrates a clear metabolic link between a 6-hydroxy-carboxylic acid and a dicarboxylic acid.

The degradation of adipic acid in bacteria can proceed through various pathways, eventually leading to intermediates of the citric acid cycle, such as succinyl-CoA and acetyl-CoA.

A key challenge in the metabolism of this compound is the cleavage of the stable ether bond. Bacteria have evolved specific enzymes, known as etherases, to break down ether linkages in various compounds, such as lignin (B12514952) and polyethylene (B3416737) glycols.

The cleavage of β-aryl ether bonds in lignin by bacteria like Sphingobium sp. SYK-6 has been well-studied. nih.govosti.govrsc.org This process often involves an initial oxidation of the carbon adjacent to the ether linkage, which facilitates the subsequent enzymatic cleavage. While the ether linkage in this compound is an aliphatic ether, similar enzymatic strategies involving initial oxidation might be employed.

Bacterial cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates, including alkanes. nih.govnih.govnih.govdoaj.orgnih.gov These enzymes could potentially hydroxylate the carbon atoms adjacent to the ether linkage in this compound, making the ether bond more susceptible to cleavage. The cleavage of the ether bond would likely yield smaller, more readily metabolizable molecules.

Mammalian Metabolic Considerations for Hydroxy-Carboxylic Acids

In mammals, the metabolism of fatty acids and their derivatives primarily occurs in the mitochondria and peroxisomes through β-oxidation. The presence of a hydroxyl group and an ether linkage in this compound would influence its metabolic fate in these systems.

Endogenous dicarboxylic acids are formed in mammals through the omega-oxidation of monocarboxylic acids in the endoplasmic reticulum of liver and kidney cells. nih.govnih.gov This process is a minor pathway for fatty acid metabolism but can become more significant under certain physiological conditions. The resulting dicarboxylic acids are then primarily metabolized via peroxisomal β-oxidation. nih.govnih.govnih.gov

Studies have shown that both mitochondria and peroxisomes contribute to the degradation of dicarboxylic acids. i4kids.org Medium-chain acyl-CoA dehydrogenase (MCAD), a mitochondrial enzyme, has been shown to have activity with dicarboxylyl-CoAs. i4kids.org However, the peroxisomal pathway appears to be the major route for dicarboxylic acid breakdown. nih.govnih.govnih.gov The β-oxidation of dicarboxylic acids in peroxisomes leads to the formation of shorter-chain dicarboxylic acids and acetyl-CoA. nih.gov

Impact of Structural Features (Ether Linkage, Hydroxyl Group) on Metabolic Fate

The unique structural features of this compound, namely the ether linkage and the terminal hydroxyl group, are expected to significantly influence its metabolic pathway and rate of degradation.

The ether linkage introduces a point of metabolic stability. Aliphatic ethers are generally more resistant to cleavage than esters. In mammals, the metabolism of ether-containing compounds like polyethylene glycol (PEG) is dependent on their molecular weight. nih.govnih.govashpublications.orgresearchgate.net While high molecular weight PEGs are cleared slowly from the body, smaller ether-containing molecules can be metabolized, often through oxidative pathways involving cytochrome P450 enzymes. inchem.org The cleavage of the ether bond in this compound would be a critical and likely rate-limiting step in its metabolism.

The terminal hydroxyl group, on the other hand, provides a site for oxidation. This hydroxyl group can be oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid derivative. This process is analogous to the later stages of omega-oxidation. The presence of this polar hydroxyl group may also increase the water solubility of the molecule, potentially facilitating its excretion.

The interplay between the stable ether linkage and the reactive hydroxyl group will ultimately determine the metabolic fate of this compound. It is plausible that the molecule could undergo initial oxidation at the hydroxyl group to form a dicarboxylic ether, which might then be a substrate for ether-cleaving enzymes or be excreted. Alternatively, cleavage of the ether bond could occur first, yielding smaller, more easily metabolized fragments.

Advanced Analytical Methodologies for 6 Hydroxy 3 Oxa Caproic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods would be essential for isolating 6-Hydroxy-3-oxa-caproic acid from reaction mixtures or biological matrices and for determining its concentration.

For GC-MS analysis, the non-volatile this compound would first need to be derivatized to increase its volatility. A common method is esterification of the carboxylic acid and silylation of the hydroxyl group. The resulting volatile derivative could then be separated on a GC column, likely a polar one to interact with the ether and ester functionalities. The mass spectrometer would then provide a fragmentation pattern, offering clues to the molecular structure. The molecular ion peak would confirm the molecular weight of the derivative, and characteristic fragments would arise from the cleavage of the ether linkage and the loss of the derivatized hydroxyl and carboxyl groups.

Hypothetical GC-MS Parameters for Derivatized this compound
Parameter Condition
Derivatization Agents Diazomethane (for esterification), BSTFA (for silylation)
GC Column Polar capillary column (e.g., DB-WAX)
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, ramp to 280 °C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

LC-MS/MS would be a powerful tool for the direct analysis of this compound without the need for derivatization. Reversed-phase chromatography, using a C18 column with a water/acetonitrile (B52724) or water/methanol mobile phase containing a small amount of acid (e.g., formic acid) to suppress the ionization of the carboxylic acid, would likely be effective for separation. Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, as it would readily deprotonate the carboxylic acid to form [M-H]⁻. Tandem mass spectrometry (MS/MS) could then be used to fragment this ion, providing structural information.

Hypothetical LC-MS/MS Parameters for this compound
Parameter Condition
LC Column C18 reversed-phase column
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions Precursor ion [M-H]⁻ to specific product ions

HPLC could also be used for the quantification of this compound. In addition to mass spectrometry, other detection methods could be employed. Since the molecule lacks a strong chromophore, UV-Vis detection would likely be insensitive. However, if the concentration is high enough, a refractive index (RI) detector could be used. Alternatively, derivatization with a UV-active compound would allow for sensitive UV detection.

Spectroscopic Characterization

Spectroscopic techniques would be crucial for the definitive structural elucidation of this compound.

¹H and ¹³C NMR spectroscopy would provide the most detailed structural information. The ¹H NMR spectrum would show distinct signals for the protons on the carbon chain, with their chemical shifts and coupling patterns revealing their connectivity. The presence of the ether linkage would influence the chemical shifts of the adjacent methylene (B1212753) protons. The proton of the hydroxyl group and the carboxylic acid proton would appear as exchangeable signals.

The ¹³C NMR spectrum would show a signal for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 170-180 ppm). The carbons adjacent to the ether oxygen and the hydroxyl group would also have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound
Proton Predicted Chemical Shift (ppm)
-COOH10-12
-CH₂-OH~3.6
-O-CH₂-CH₂-OH~3.7
-CH₂-O-~3.5
-CH₂-COOH~2.4
Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Predicted Chemical Shift (ppm)
-COOH170-180
-CH₂-OH~60
-O-CH₂-CH₂-OH~70
-CH₂-O-~68
-CH₂-COOH~35

IR spectroscopy would provide information about the functional groups present in the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, while a sharp peak around 3300-3500 cm⁻¹ would indicate the O-H stretching of the alcohol. A strong absorption around 1710 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-O stretching of the ether and alcohol would appear in the fingerprint region between 1050 and 1250 cm⁻¹.

UV-Vis spectroscopy would likely not be very informative for this compound, as it lacks a significant chromophore that absorbs in the UV-Vis range.

Emerging Analytical Platforms for Structural and Quantitative Analysis

The robust analysis of polar, functionalized molecules such as this compound necessitates the development of advanced analytical platforms. Emerging methodologies are increasingly focused on hyphenated techniques, which couple powerful separation methods with highly sensitive and specific detection systems. These platforms offer significant advantages for both the detailed structural elucidation and precise quantitative analysis of complex chemical entities.

For a molecule like this compound, which possesses a carboxylic acid, a hydroxyl group, and an ether linkage, analytical challenges include achieving adequate retention in chromatographic systems and obtaining sufficient fragmentation in mass spectrometry for unambiguous identification. Modern analytical approaches are designed to overcome these hurdles, providing unprecedented levels of detail in chemical analysis.

Advanced Chromatographic Separation Techniques

Effective separation is paramount for the accurate analysis of this compound, especially when it is present in complex matrices. While traditional reversed-phase high-performance liquid chromatography (RP-HPLC) can struggle with retaining highly polar analytes, several emerging chromatographic techniques have shown great promise.

Hydrophilic Interaction Chromatography (HILIC): This technique is particularly well-suited for the separation of very polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes that would otherwise elute quickly in reversed-phase systems. This methodology is ideal for compounds like sugars, metabolites, and polar pesticides.

Mixed-Mode Chromatography: This approach employs stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. For this compound, a mixed-mode column could simultaneously leverage its hydrophilicity and the negative charge of the carboxyl group to achieve enhanced separation and resolution from other sample components.

High-Resolution Mass Spectrometry (HRMS) for Structural Insights

High-resolution mass spectrometry is an indispensable tool for the structural characterization of organic molecules. HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions and the differentiation of isobaric interferences. When coupled with tandem mass spectrometry (MS/MS), it can provide detailed structural information through controlled fragmentation of the parent ion.

For this compound, HRMS can be employed to:

Confirm the elemental formula through precise mass determination of the molecular ion.

Identify characteristic fragment ions that provide clues about the molecule's structure, such as losses of water, carbon dioxide, or fragments resulting from cleavage of the ether bond.

Differentiate it from structural isomers by analyzing unique fragmentation patterns.

The following table summarizes potential HRMS fragmentation data for this compound, based on common fragmentation patterns of carboxylic acids and ethers.

Technique Anticipated Application for this compound Potential Data Output
LC-HRMS Accurate mass measurement and elemental composition determination.High-resolution mass spectrum showing the [M-H]⁻ ion with high mass accuracy.
LC-HRMS/MS Structural elucidation through fragmentation analysis.MS/MS spectrum with characteristic fragment ions corresponding to neutral losses (e.g., H₂O, CO₂) and specific bond cleavages.

Hyphenated Platforms for Comprehensive Analysis

The online coupling of separation and detection techniques, known as hyphenation, provides a powerful solution for the comprehensive analysis of complex samples. These integrated systems reduce sample handling and analysis time while increasing sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful and widely used hyphenated technique for the analysis of non-volatile organic compounds. For this compound, coupling HILIC or mixed-mode chromatography with HRMS would provide both retention of this polar analyte and its confident identification and quantification. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile and thermally stable compound. This approach is well-established for the analysis of short-chain carboxylic acids and hydroxy acids.

The table below outlines the potential application of these hyphenated techniques for the analysis of this compound.

Platform Separation Principle Detection Principle Applicability for this compound
HILIC-HRMS Partitioning between a polar stationary phase and a semi-aqueous mobile phase.High-resolution mass analysis.Excellent for retention and sensitive detection of the native compound in complex matrices.
Mixed-Mode LC-MS/MS Combination of reversed-phase and ion-exchange retention.Tandem mass analysis for structural confirmation.Provides enhanced selectivity and robust quantification, particularly in challenging sample types.
GC-HRMS (with derivatization) Partitioning based on volatility after chemical modification.High-resolution mass analysis of the derivatized analyte.A viable alternative for sensitive and specific analysis, though requiring an additional sample preparation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hyphenated Setups

While less common than LC-MS, the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) offers unparalleled capabilities for unambiguous structure elucidation. By physically connecting the HPLC system to the NMR spectrometer, it is possible to acquire detailed NMR spectra of separated compounds directly. This is particularly valuable for the definitive identification of novel compounds or for distinguishing between closely related isomers where mass spectrometry data may be ambiguous.

Environmental Research and Sustainable Production of 6 Hydroxy 3 Oxa Caproic Acid

Life Cycle Assessment Frameworks for Bio-based Chemical Production

Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product, process, or system throughout its entire life cycle. mdpi.com For bio-based chemicals like 6-Hydroxy-3-oxa-caproic acid, an LCA provides a comprehensive view of environmental performance, from the cultivation of renewable feedstocks to the final disposal or recycling of the product. mdpi.comacs.org This "cradle-to-grave" or "cradle-to-gate" approach is crucial for identifying environmental hotspots and guiding the development of more sustainable production pathways. mdpi.comresearchgate.net

The LCA framework, as defined by the ISO 14040 standard, consists of four main stages: goal and scope definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and interpretation. mdpi.comyoutube.com

Goal and Scope Definition: This initial step defines the purpose of the assessment, the functional unit (e.g., 1 kg of the chemical), and the system boundaries. mdpi.comresearchgate.net

Life Cycle Inventory (LCI): This is often the most time-intensive phase, involving the collection of data on all inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each stage of the product's life cycle. mdpi.comyoutube.com

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts, such as climate change, water consumption, and land use. mdpi.comresearchgate.net

Table 1: Key Parameters in Life Cycle Assessment of Bio-based Chemicals

ParameterDescriptionRelevance to this compound
Feedstock Type The source of renewable carbon (e.g., corn, sugarcane, lignocellulosic biomass).The choice of feedstock will significantly influence the land use, water consumption, and greenhouse gas emissions associated with the production of this compound.
Conversion Technology The process used to convert the feedstock into the desired chemical (e.g., fermentation, catalysis).The energy and resource intensity of the conversion process is a critical factor in the overall environmental impact.
Energy Source The type of energy used throughout the production process (e.g., fossil fuels, renewable energy).The carbon footprint of the energy source will directly affect the climate change impact of the final product.
End-of-Life Scenario The fate of the chemical after its intended use (e.g., biodegradation, recycling, incineration).The biodegradability of this compound is a key factor in its environmental profile, as it determines its persistence in the environment.

Bioremediation Potential and Environmental Degradation Studies

The environmental fate of this compound is largely determined by its biodegradability. microbenotes.com As an ether-containing organic molecule, its degradation in the environment is a key area of research.

The biodegradation of organic matter is a natural process carried out by microorganisms like bacteria and fungi. wikipedia.org This process can be divided into three main stages: biodeterioration, biofragmentation, and assimilation. wikipedia.org The breakdown of complex molecules can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. microbenotes.comwikipedia.org

Research on the biodegradation of similar ether-containing compounds, such as polyethylene (B3416737) glycols (PEGs), provides insights into the potential degradation pathways for this compound. nih.govasm.orgresearchgate.netasm.org Studies have shown that various microorganisms can degrade PEGs of different molecular weights. nih.govasm.orgresearchgate.net For instance, Pseudomonas aeruginosa has been shown to utilize high molecular weight PEG by excreting an extracellular enzyme that breaks it down into smaller, usable molecules. asm.orgasm.org Anaerobic degradation of PEGs by bacteria like Pelobacter venetianus has also been observed, resulting in the formation of acetate (B1210297) and ethanol. nih.gov

The degradation of another ether compound, 1,4-dioxane, has been found to produce 2-hydroxyethoxyacetic acid (2HEAA) as a metabolite. nih.govmedchemexpress.com This suggests that the ether linkage in this compound could be a target for microbial enzymes. The initial step in the degradation of many ether compounds involves the oxidation of the carbon atom adjacent to the ether oxygen. nih.gov

The rate at which this compound degrades in the environment is influenced by a variety of factors. microbenotes.comwikipedia.orgsparkoncept.comresearchgate.net These can be broadly categorized as the nature of the compound itself and the prevailing environmental conditions.

The chemical structure of an organic molecule plays a significant role in its biodegradability. libretexts.org For instance, branched hydrocarbon structures and aromatic compounds tend to degrade more slowly than linear aliphatic compounds. libretexts.org The presence of certain functional groups, like halogens, can also decrease the rate of biodegradation. libretexts.org

Environmental factors that affect biodegradation include:

Temperature: Warmer temperatures generally accelerate microbial activity and, consequently, biodegradation rates. sparkoncept.com

Oxygen Availability: Aerobic degradation is typically faster and more efficient than anaerobic degradation for many organic compounds. sparkoncept.com

Moisture: Water is essential for microbial life and for dissolving organic compounds, making them available for degradation. wikipedia.org

pH: Most microbial enzymes involved in biodegradation have an optimal pH range, typically between 6.5 and 8.5. microbenotes.com

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can enhance microbial growth and the degradation of organic pollutants. researchgate.net

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. microbenotes.comwikipedia.org Low solubility or strong adsorption to soil particles can limit bioavailability and slow down degradation. researchgate.netnih.gov

Table 2: Factors Influencing the Environmental Persistence of this compound

FactorInfluence on Persistence
Chemical Structure The ether linkage may be susceptible to microbial cleavage. The presence of hydroxyl and carboxylic acid groups may increase water solubility and bioavailability.
Temperature Higher temperatures are likely to decrease persistence due to increased microbial activity.
Oxygen Level Persistence is expected to be lower in aerobic environments compared to anaerobic ones.
Microbial Population The presence of microorganisms with the necessary enzymes to degrade ether compounds will reduce persistence.
pH Persistence will be lowest within the optimal pH range for the relevant degrading microorganisms.
Bioavailability High water solubility should lead to high bioavailability and lower persistence.

Development of Sustainable Synthesis Routes from Renewable Feedstocks

The production of this compound from renewable resources is a key aspect of its sustainability profile. mdpi.comconsensus.app This involves utilizing biomass, such as lignocellulosic materials, as a starting point for chemical synthesis. researchgate.netpreprints.org

One promising approach is the biotechnological production of glycolic acid, a potential precursor to this compound. mdpi.comsylzyhg.comnih.gov Metabolic engineering has been employed to develop microbial strains, including Escherichia coli and Saccharomyces cerevisiae, that can produce glycolic acid from sugars derived from biomass. nih.govnih.gov These engineered microorganisms can be designed to utilize various metabolic pathways, such as the glyoxylate (B1226380) shunt, to convert sugars into glycolic acid. nih.gov

The synthesis of acetic acid, another potential building block, from renewable feedstocks has also been explored. researchgate.netmdpi.comosti.gov Lignocellulosic biomass can be broken down through processes like pyrolysis to produce bio-oil, which contains acetic acid. researchgate.netgoogle.com This acetic acid can then be recovered and purified. researchgate.net

The development of sustainable synthesis routes focuses on several key principles:

Use of Renewable Feedstocks: Replacing fossil fuels with biomass reduces the carbon footprint of the chemical production process. researchgate.netnih.gov

Green Chemistry Principles: Employing environmentally friendly catalysts and reaction conditions, minimizing waste, and maximizing atom economy are central to sustainable synthesis. alfa-chemistry.com

Research is ongoing to improve the efficiency and economic viability of these bio-based production methods. researchgate.netnih.gov This includes the development of more robust microbial strains, the optimization of fermentation and conversion processes, and the exploration of novel catalytic systems. sylzyhg.comnih.govnih.gov

Table 3: Potential Renewable Feedstocks for this compound Synthesis

FeedstockKey ComponentsPotential Conversion Pathways
Sugarcane/Sugar Beets SucroseFermentation to glycolic acid or other precursors.
Corn Starch (glucose)Fermentation to glycolic acid or other precursors.
Lignocellulosic Biomass (e.g., wood, agricultural residues) Cellulose, Hemicellulose, Lignin (B12514952)Hydrolysis to sugars for fermentation; Pyrolysis to bio-oil containing acetic acid. preprints.orgresearchgate.net

Advanced Applications in Chemical Biology and Biotechnology

Role as a Chiral Building Block in Complex Molecule Synthesis

There is currently no available scientific literature detailing the use of 6-Hydroxy-3-oxa-caproic acid as a chiral building block in the synthesis of complex molecules. While chiral hydroxy acids are a well-established class of starting materials in asymmetric synthesis, specific examples and methodologies involving this compound have not been reported.

Integration into Polymeric Systems and Biomaterials

Information regarding the integration of this compound into polymeric systems and biomaterials is not present in the reviewed scientific literature. Although polymers derived from other hydroxy acids are common, there are no specific studies describing the polymerization of this compound or its incorporation into biomaterial scaffolds.

Potential as a Precursor for Specialty Chemicals and Bioactive Compounds

There is no scientific data available to support the role of this compound as a precursor for the synthesis of specialty chemicals or bioactive compounds. While its functional groups suggest it could potentially be converted into various derivatives, no such transformations or applications have been documented in the scientific literature.

Q & A

Q. What frameworks guide hypothesis-driven research on the catalytic applications of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on its use as a green chemistry catalyst. For example, test its efficacy in esterification reactions under solvent-free conditions, using life-cycle assessment (LCA) to quantify environmental benefits versus traditional catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.